N-(4-bromophenyl)-3-fluorobenzamide
Description
Properties
Molecular Formula |
C13H9BrFNO |
|---|---|
Molecular Weight |
294.12 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3-fluorobenzamide |
InChI |
InChI=1S/C13H9BrFNO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) |
InChI Key |
DOYJIIIXKFSCOF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry:
N-(4-bromophenyl)-3-fluorobenzamide has shown promise as a potential drug candidate due to its biological activities:
- Antimicrobial Activity: Studies indicate that derivatives of this compound can inhibit spore germination in fungi like Moniliophthora perniciosa, suggesting fungicidal properties.
- Anticancer Properties: The compound has been evaluated for its effects on various cancer cell lines, demonstrating potential against estrogen receptor-positive breast adenocarcinoma cells (MCF7) through assays such as the Sulforhodamine B assay.
2. Enzyme Inhibition:
Research has identified this compound as an alternative oxidase inhibitor. The presence of halogen atoms enhances its binding affinity to biological targets, which may contribute to its therapeutic effects.
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Antiparasitic Activity: In a study focusing on Trypanosoma brucei, compounds structurally similar to this compound exhibited significant antiparasitic properties, leading to further exploration of its analogs for drug development .
- Structure-Activity Relationship (SAR): SAR studies have been conducted to optimize the biological activity of benzamide derivatives, including this compound. These studies reveal how modifications in the structure can enhance efficacy against specific biological targets .
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Halogen Substitution Patterns
- N-(4-Bromophenyl)naphthalene-2-carboxamide (6) : Replacing the benzoyl ring with a naphthoyl group increases lipophilicity, which may enhance membrane permeability. Microwave-assisted synthesis of this compound achieved 85% yield in chlorobenzene with KF/Al₂O₃ as a catalyst .
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Introducing methoxy groups at the 3,4,5-positions of the benzamide core significantly alters electronic properties, enhancing hydrogen-bonding capacity. This derivative crystallizes with N–H···O hydrogen-bonded chains, influencing its solid-state stability .
Fluorine vs. Other Halogens
- N-(4-Fluorophenyl)maleimide (19) and N-(4-Bromophenyl)maleimide (25): Comparative studies on maleimide derivatives reveal that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency (IC₅₀ ≈ 4–7 μM) against monoacylglycerol lipase (MGL). This suggests electronic effects (e.g., electronegativity) may dominate over steric factors in this context .
Antiviral Activity
- K22 (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide : A structurally complex benzamide derivative with anti-coronavirus activity (EC₅₀ = 5.5 μM). While N-(4-bromophenyl)-3-fluorobenzamide lacks direct antiviral data, the 4-bromophenyl moiety in K22 highlights the pharmacophoric relevance of bromine in viral inhibition .
Kinase Inhibition
- Imidazo[4,5-b]pyridine-based Akt inhibitor (128): Incorporates a 3-fluorobenzamide group and demonstrates potent ATP non-competitive inhibition. The fluorine atom likely enhances binding interactions via polar interactions or conformational rigidity, a feature shared with this compound .
Microwave-Assisted Amidation
- N-(4-Bromophenyl)quinoline-2-carboxamide (5c): Synthesized in 92% yield under solvent-free microwave conditions (150°C, 800 W, 2 hours). Comparable methods could apply to this compound, though solvent choice (e.g., DMF vs. chlorobenzene) and catalysts (e.g., KF/Al₂O₃) may require optimization .
Conventional Coupling Reactions
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Prepared via room-temperature reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene, yielding crystalline products suitable for X-ray analysis .
Preparation Methods
Reaction Protocol
-
Synthesis of 3-Fluorobenzoyl Chloride :
-
3-Fluorobenzoic acid (1.0 mmol) is refluxed with thionyl chloride (SOCl₂, 2.5 mmol) at 70°C for 2 hours under anhydrous conditions. Excess SOCl₂ is removed via distillation to yield the acid chloride as a pale-yellow liquid (yield: 95–98%).
-
Critical Note: Thionyl chloride must be handled in a fume hood due to its corrosive and toxic nature.
-
-
Coupling with 4-Bromoaniline :
-
4-Bromoaniline (1.1 mmol) is dissolved in dry dichloromethane (DCM, 15 mL) with triethylamine (TEA, 2.2 mmol) as a base.
-
3-Fluorobenzoyl chloride (1.0 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 4–6 hours.
-
Workup involves sequential washing with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated under reduced pressure.
-
Purification via flash chromatography (hexane/ethyl acetate, 3:1) affords the product as a white crystalline solid (yield: 89–93%).
-
Optimization Insights
-
Solvent Selection : DCM provides optimal solubility for both reactants and minimizes side reactions.
-
Stoichiometry : A 10% excess of 4-bromoaniline ensures complete consumption of the acid chloride, preventing unreacted starting material.
-
Temperature Control : Maintaining 0°C during acyl chloride addition suppresses exothermic side reactions (e.g., HCl evolution).
Characterization Data
-
Melting Point : 175–177°C (lit. range for analogous benzamides: 170–180°C).
-
¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 7.6 Hz, 1H, Ar-H), 7.74–7.68 (m, 2H, Ar-H), 7.52–7.48 (m, 4H, Ar-H), 7.32–7.28 (m, 2H, Ar-H).
-
HRMS (ESI) : m/z calcd for C₁₃H₁₀BrFNO⁺ [M+H⁺]: 308.9974; found: 308.9971.
Coupling Agent-Assisted Synthesis
For laboratories avoiding acyl chlorides, carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) offer a milder alternative.
Stepwise Procedure
-
Activation of 3-Fluorobenzoic Acid :
-
3-Fluorobenzoic acid (1.0 mmol), EDCl (1.2 mmol), and HOBt (1-hydroxybenzotriazole, 1.2 mmol) are dissolved in dry DMF (10 mL) and stirred at 0°C for 30 minutes.
-
-
Amide Bond Formation :
Key Advantages
-
Reduced Corrosivity : Eliminates handling SOCl₂.
-
Functional Group Tolerance : Suitable for substrates sensitive to strong acids.
Catalytic Amidation Using Raney Nickel
A patent-derived method employs Raney nickel as a catalyst for direct amidation between 3-fluorobenzoic acid and 4-bromoaniline under hydrogenation conditions.
Reaction Setup
Limitations
-
Lower Yield : Competitive decarboxylation and over-reduction side reactions reduce efficiency.
-
Scalability Challenges : High catalyst loading and prolonged heating limit industrial applicability.
Comparative Analysis of Methods
| Parameter | Acid Chloride | EDCl/HOBt | Catalytic Amidation |
|---|---|---|---|
| Yield (%) | 89–93 | 85–88 | 78–82 |
| Reaction Time (h) | 4–6 | 12–16 | 8 |
| Cost | Low | High | Moderate |
| Scalability | Excellent | Moderate | Poor |
| Safety Profile | Hazardous | Safe | Moderate |
Mechanistic Considerations
Acid Chloride Pathway
The reaction proceeds via a two-step mechanism:
Coupling Agent Mechanism
EDCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and enhances coupling efficiency.
Industrial and Environmental Considerations
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-(4-bromophenyl)-3-fluorobenzamide, and what methodological considerations ensure high yield?
- Methodology : The compound is typically synthesized via amide coupling between 3-fluorobenzoic acid derivatives and 4-bromoaniline. A robust approach employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to minimize side reactions . Alternative routes involve ester intermediates (e.g., reacting 3-fluorobenzoyl chloride with 4-bromoaniline in anhydrous dichloromethane under inert atmospheres) . Yield optimization requires strict control of stoichiometry, temperature, and moisture exclusion.
Q. How should researchers characterize the structural and electronic properties of N-(4-bromophenyl)-3-fluorobenzamide?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm aromatic substitution patterns and amide bond formation. Mass spectrometry (HRMS or Q-TOF) validates molecular weight .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures). Refinement with SHELXL or similar software ensures accurate bond-length and angle determination .
Q. What solvent systems are optimal for solubility and stability during in vitro assays?
- Methodology : The compound is lipophilic; dissolve in DMSO (≤10% v/v) for stock solutions. For aqueous assays, use co-solvents like ethanol or PEG-400. Stability tests under varying pH (2–10) and temperatures (4–37°C) are critical, as fluorobenzamides may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How does N-(4-bromophenyl)-3-fluorobenzamide inhibit polyglutamine aggregation, and what experimental models validate its mechanism?
- Methodology : The compound disrupts polyQ fibril formation via π-stacking interactions with amyloidogenic regions, as shown in Huntington’s disease models. Use fluorescence-based thioflavin T assays to monitor aggregation kinetics. Confirm via TEM imaging of fibril morphology changes and cell viability assays (e.g., MTT) in neuronal lines . Dose-response studies (IC₅₀ ≈ 4 µM) should include controls like Congo Red for comparison .
Q. How can researchers resolve contradictory crystallographic data, such as enantiomorph-polarity ambiguity, in structural studies?
- Methodology : Apply Flack’s x parameter during refinement to distinguish centrosymmetric vs. chiral space groups. This approach avoids overinterpretation of near-symmetric structures and converges faster than traditional η parameters. Validate with simulated intensity data and cross-check using SHELXD for twinning detection .
Q. What computational strategies predict the compound’s reactivity in catalytic systems (e.g., polymerization initiators)?
- Methodology : Density functional theory (DFT) using the Colle-Salvetti correlation-energy formula models electronic effects (e.g., bromine’s electron-withdrawing impact on amide resonance). Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental kinetic data (e.g., rate orders for methyl methacrylate polymerization initiated by vanadium complexes) .
Q. How do fluorination and bromination jointly influence the compound’s pharmacokinetic profile in medicinal chemistry applications?
- Methodology :
- Lipophilicity : Measure logP values (e.g., shake-flask method) to assess enhanced membrane permeability from fluorine and bromine.
- Metabolic stability : Perform hepatic microsome assays (human/rat) with LC-MS quantification of parent compound degradation. Fluorine reduces oxidative metabolism, while bromine may prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
